tert-Butyl (6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate
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Overview
Description
tert-Butyl (6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
The synthesis of tert-Butyl (6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate involves multiple steps. The synthetic route typically starts with the preparation of the indole core, followed by the introduction of the fluoro group and the tert-butyl carbamate moiety. The reaction conditions often involve the use of catalysts and specific reagents to achieve the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
tert-Butyl (6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the indole ring, often using halogenating agents or nucleophiles. Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions. .
Scientific Research Applications
tert-Butyl (6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of tert-Butyl (6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl (6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate can be compared with other indole derivatives, such as:
- tert-Butyl (3,4-dichloro-5-cyano-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate
- tert-Butyl (6-bromo-2,3-dihydroindole-1-carboxylate These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct reactivity and biological activity .
Properties
Molecular Formula |
C17H18FN3O2 |
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Molecular Weight |
315.34 g/mol |
IUPAC Name |
tert-butyl N-(6-fluoro-9H-pyrido[2,3-b]indol-8-yl)-N-methylcarbamate |
InChI |
InChI=1S/C17H18FN3O2/c1-17(2,3)23-16(22)21(4)13-9-10(18)8-12-11-6-5-7-19-15(11)20-14(12)13/h5-9H,1-4H3,(H,19,20) |
InChI Key |
HPBXZVSZKRNOEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC(=CC2=C1NC3=C2C=CC=N3)F |
Origin of Product |
United States |
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